Cas no 2219353-65-6 ((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid)

(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- COC[C@@H](CC(O)=O)NC(=O)OCC1C2=C(C=CC=C2)C2=C1C=CC=C2
- Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxy-, (3R)-
- (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid
-
- MDL: MFCD31690576
- インチ: 1S/C20H21NO5/c1-25-11-13(10-19(22)23)21-20(24)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1
- InChIKey: SPAKJEFERJUBAX-CYBMUJFWSA-N
- ほほえんだ: C(O)(=O)C[C@@H](NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)COC
(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM455947-1g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |
2219353-65-6 | 95%+ | 1g |
$*** | 2023-03-30 | |
Enamine | EN300-817010-1.0g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |
2219353-65-6 | 95% | 1.0g |
$1357.0 | 2024-05-21 | |
Enamine | EN300-817010-10.0g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |
2219353-65-6 | 95% | 10.0g |
$5837.0 | 2024-05-21 | |
Enamine | EN300-817010-0.05g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |
2219353-65-6 | 95% | 0.05g |
$315.0 | 2024-05-21 | |
Chemenu | CM455947-500mg |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |
2219353-65-6 | 95%+ | 500mg |
$*** | 2023-03-30 | |
Aaron | AR01FJQ8-250mg |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |
2219353-65-6 | 95% | 250mg |
$949.00 | 2025-02-11 | |
A2B Chem LLC | AY03924-500mg |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |
2219353-65-6 | 95% | 500mg |
$1149.00 | 2024-04-20 | |
A2B Chem LLC | AY03924-1g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |
2219353-65-6 | 95% | 1g |
$1464.00 | 2024-04-20 | |
A2B Chem LLC | AY03924-250mg |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |
2219353-65-6 | 95% | 250mg |
$743.00 | 2024-04-20 | |
Enamine | EN300-817010-5g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |
2219353-65-6 | 95% | 5g |
$3935.0 | 2023-09-02 |
(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid 関連文献
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
4. Book reviews
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acidに関する追加情報
Introduction to (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic Acid (CAS No. 2219353-65-6)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule potentially offering unique properties that can be leveraged for therapeutic applications. One such compound, (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid, identified by its CAS number 2219353-65-6, has garnered significant attention in recent years due to its intriguing structural features and potential biological activities. This compound belongs to a class of molecules that exhibit promising characteristics for use in drug discovery and molecular biology research.
The structural framework of (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid is notable for its combination of a chiral center, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and functional moieties that suggest versatility in chemical modifications. The presence of the (3R) configuration indicates a specific stereochemical arrangement that can influence the compound's interactions with biological targets. This stereochemistry is particularly important in pharmaceuticals, where the three-dimensional shape of a molecule can dictate its efficacy and selectivity.
The Fmoc group is a well-established protecting group in peptide synthesis, but its incorporation into this compound suggests broader applications beyond simple peptide chemistry. The methoxycarbonyl moiety enhances the stability of the amino group, making it suitable for further derivatization or coupling reactions. Additionally, the 4-methoxybutanoic acid backbone provides a flexible scaffold that can be modified to explore various pharmacophores. This structural diversity makes (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid a valuable scaffold for medicinal chemists seeking to develop novel therapeutics.
Recent research has highlighted the importance of fluorinated compounds in drug design due to their enhanced metabolic stability and improved pharmacokinetic profiles. The fluorenyl moiety in this compound contributes to these desirable properties, potentially increasing its bioavailability and reducing degradation rates in vivo. Studies have shown that fluorine atoms can modulate the electronic properties of molecules, leading to altered binding affinities and receptor interactions. This feature is particularly relevant in the development of small-molecule inhibitors targeting enzymes or receptors involved in disease pathways.
In addition to its structural attributes, (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid has been explored for its potential biological activities. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors implicated in neurological disorders, cancer, and inflammation. The combination of stereochemical control, protective groups, and fluorinated aromatic rings positions it as a promising candidate for further investigation. Researchers are particularly interested in how modifications to the fluorenylmethoxycarbonyl group or the 4-methoxybutanoic acid chain can enhance its therapeutic potential.
The development of novel drug candidates often involves iterative optimization processes where structural modifications are made based on computational modeling and experimental data. The use of high-throughput screening techniques has accelerated the discovery of active compounds, and (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid could serve as a key intermediate in such campaigns. Its well-defined structure allows for systematic variations, enabling researchers to fine-tune its properties for specific applications. For instance, altering the length or composition of the side chains could influence solubility, permeability, or binding affinity.
Advances in synthetic methodologies have also contributed to the growing interest in this compound. Modern techniques enable precise control over molecular architecture, allowing chemists to construct complex derivatives with high efficiency. The integration of automation and robotics into synthetic workflows has further streamlined the process of generating libraries of compounds for screening purposes. This technological progress ensures that researchers can rapidly explore the chemical space around (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid, accelerating the discovery of new drugs.
The intersection of chemistry and biology continues to drive innovation in drug discovery, with each new compound offering opportunities for therapeutic breakthroughs. The unique features of (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid, including its stereochemistry, protective groups, and fluorinated components, make it a compelling subject for further study. As research progresses, this compound may reveal novel mechanisms of action or serve as a foundation for next-generation therapeutics targeting a wide range of diseases.
In conclusion,(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid (CAS No. 2219353-65-6) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and potential biological relevance. Its multifaceted nature as both a synthetic intermediate and a candidate drug molecule underscores its importance in ongoing research efforts. By leveraging cutting-edge synthetic techniques and exploring its full chemical potential, scientists are poised to unlock new therapeutic possibilities with this remarkable compound.
2219353-65-6 ((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid) 関連製品
- 1261681-13-3(2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine)
- 1526232-51-8(4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one)
- 167683-63-8(3-(2,6-Difluorophenyl)propanoic acid)
- 1256345-96-6((3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid)
- 2411222-16-5(cyano(2-methoxypropyl){3-(trifluoromethyl)phenylmethyl}amine)
- 1158418-66-6(Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate)
- 861208-41-5(1,2,3-Thiadiazole, 5-bromo-4-phenyl-)
- 2197890-23-4(N-{[4-(2,2,5,5-tetramethylmorpholine-4-carbonyl)phenyl]methyl}prop-2-enamide)
- 2229545-37-1(2-(4-bromo-2-fluoro-6-methoxyphenoxy)acetic acid)
- 4696-76-8(Bekanamycin)




